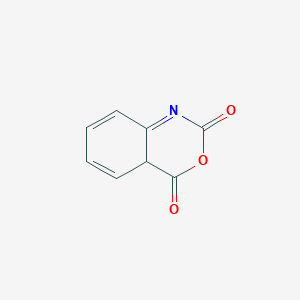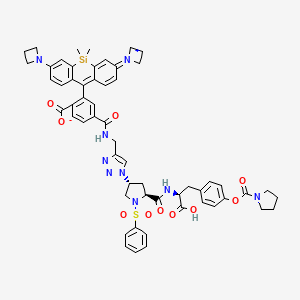
4-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC(Me)-amido-C2-acid is a chiral compound with specific stereochemistry, indicated by the (S,R,S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC(Me)-amido-C2-acid typically involves multiple steps, including the formation of chiral centers and the introduction of functional groups. The synthetic route may include:
Formation of Chiral Centers: Using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Functional Group Introduction: Adding functional groups such as amido and acid groups through reactions like amidation and esterification.
Purification: Techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of (S,R,S)-AHPC(Me)-amido-C2-acid may involve scalable processes such as:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC(Me)-amido-C2-acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions like nucleophilic substitution using halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(S,R,S)-AHPC(Me)-amido-C2-acid has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC(Me)-amido-C2-acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(R,S,R)-AHPC(Me)-amido-C2-acid: A stereoisomer with different chiral centers.
(S,S,S)-AHPC(Me)-amido-C2-acid: Another stereoisomer with all chiral centers in the S configuration.
Uniqueness
(S,R,S)-AHPC(Me)-amido-C2-acid is unique due to its specific stereochemistry, which can result in distinct chemical and biological properties compared to its stereoisomers. This uniqueness makes it valuable for specific applications where the (S,R,S) configuration is crucial .
Properties
Molecular Formula |
C27H36N4O6S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H36N4O6S/c1-15(17-6-8-18(9-7-17)23-16(2)28-14-38-23)29-25(36)20-12-19(32)13-31(20)26(37)24(27(3,4)5)30-21(33)10-11-22(34)35/h6-9,14-15,19-20,24,32H,10-13H2,1-5H3,(H,29,36)(H,30,33)(H,34,35)/t15-,19+,20-,24+/m0/s1 |
InChI Key |
NMPQIUBZJDYREV-RXYORGTDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)

![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)


![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)



![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)


